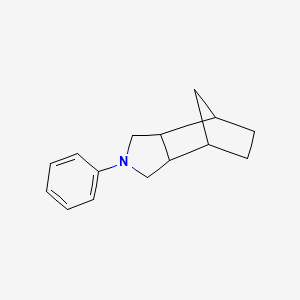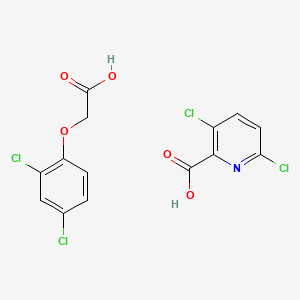![molecular formula C10H20OSi B14435062 Cyclohexanone, 2-[(trimethylsilyl)methyl]- CAS No. 75142-63-1](/img/structure/B14435062.png)
Cyclohexanone, 2-[(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-[(trimethylsilyl)methyl]- is an organic compound with the molecular formula C10H20OSi. It is a derivative of cyclohexanone, where a trimethylsilyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(trimethylsilyl)methyl]- typically involves the reaction of cyclohexanone with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclohexanone+Trimethylsilylmethyl chlorideNaHCyclohexanone, 2-[(trimethylsilyl)methyl]-
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the removal of the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-[(trimethylsilyl)methyl]- is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Cyclohexanone, 2-[(trimethylsilyl)methyl]- exerts its effects involves interactions with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ketone group is a key functional site for nucleophilic addition and other transformations.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 2-methyl-: This compound has a methyl group instead of a trimethylsilyl group.
Cyclohexanone: The parent compound without any substituents on the ring.
2-Trimethylsilyl-3-methyl-cyclohexenone: A related compound with a different substitution pattern.
Uniqueness
Cyclohexanone, 2-[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
75142-63-1 |
|---|---|
Fórmula molecular |
C10H20OSi |
Peso molecular |
184.35 g/mol |
Nombre IUPAC |
2-(trimethylsilylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H20OSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h9H,4-8H2,1-3H3 |
Clave InChI |
HALPZTJLWJQDCJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


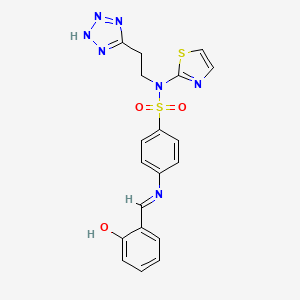
![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
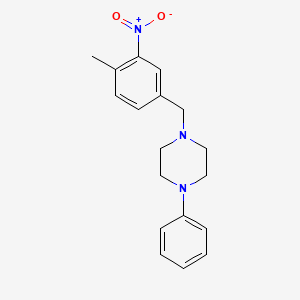
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
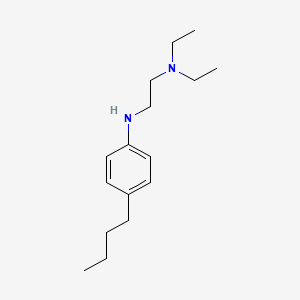
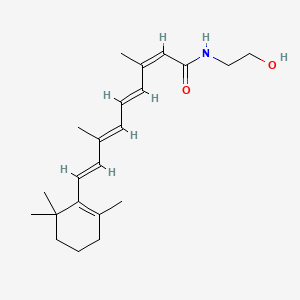
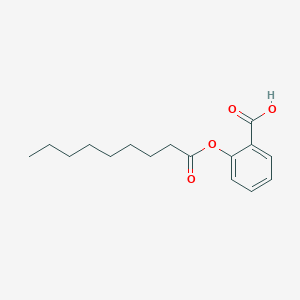

![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)

